(R)-2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid

Chiral resolution Enantiomeric excess Pharmaceutical intermediates

Procure the specific (R)-enantiomer (CAS 1007877-89-5) for stereocontrolled levofloxacin synthesis, avoiding costly downstream resolution. Defined optical rotation (+23° in acetic acid) and melting point (127–130 °C) ensure stereochemical fidelity and maximize API yield. Essential chiral building block for constructing the (S)-configured oxazine ring in broad-spectrum fluoroquinolone antibiotics.

Molecular Formula C13H18N2O2
Molecular Weight 234.29 g/mol
Cat. No. B13063849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid
Molecular FormulaC13H18N2O2
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C(C2=CC=CC=C2)C(=O)O
InChIInChI=1S/C13H18N2O2/c1-14-7-9-15(10-8-14)12(13(16)17)11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3,(H,16,17)/t12-/m1/s1
InChIKeyOQZOPIFSTNJPIM-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-(4-Methylpiperazin-1-yl)-2-phenylacetic Acid: Chiral Building Block for Levofloxacin and Piperazine-Derived Pharmaceuticals


(R)-2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid is a chiral carboxylic acid bearing a 4-methylpiperazine moiety and a phenyl substituent at the α-carbon, with molecular formula C₁₃H₁₈N₂O₂ and molecular weight 234.30 g/mol . The compound exists as a single enantiomer with defined (R)-configuration at the stereogenic center and is primarily employed as a key intermediate in the synthesis of chiral pharmaceuticals, most notably the broad-spectrum fluoroquinolone antibiotic levofloxacin [1]. The piperazine-acetic acid scaffold provides a versatile handle for further derivatization, while the enantiopure nature of the (R)-isomer enables stereocontrolled incorporation into target molecules where chirality governs pharmacological outcome [2].

Why Generic Substitution Fails for (R)-2-(4-Methylpiperazin-1-yl)-2-phenylacetic Acid


The stereochemical configuration of 2-(4-methylpiperazin-1-yl)-2-phenylacetic acid directly determines its suitability for downstream applications. The (R)-enantiomer serves as the requisite chiral building block for constructing the (S)-configured oxazine ring of levofloxacin, whereas the (S)-enantiomer or racemic mixtures would yield incorrect stereochemistry at the final API stage [1]. In fluoroquinolone antibacterials, the (S)-enantiomer (levofloxacin) exhibits 8–125 fold greater antibacterial potency than its (R)-counterpart, rendering stereochemical purity non-negotiable for pharmaceutical manufacturing [2]. Procurement of the enantiopure (R)-isomer eliminates the need for costly and yield-reducing chiral resolution steps later in synthesis, directly impacting process economics and regulatory compliance [3].

Quantitative Differentiation Evidence for (R)-2-(4-Methylpiperazin-1-yl)-2-phenylacetic Acid


Chiral Purity: (R)-Enantiomer versus Racemic Mixture

The (R)-enantiomer is supplied with a minimum chemical purity of 97% as determined by HPLC, whereas the racemic 2-(4-methylpiperazin-1-yl)-2-phenylacetic acid contains equal proportions of (R)- and (S)-enantiomers . The (S)-enantiomer counterpart is also commercially available with 95% purity, but its stereochemistry renders it unsuitable for levofloxacin intermediate applications . A patented process enables preparation of either enantiomer with high enantiomeric excess (e.e.) via chiral resolution using a non-racemic chiral acid, demonstrating that achieving >95% e.e. is technically feasible and analytically verifiable [1].

Chiral resolution Enantiomeric excess Pharmaceutical intermediates

Optical Rotation as Identity and Purity Indicator

The (R)-enantiomer exhibits a specific optical rotation of [α]¹⁸/D +23° (c = 1 in acetic acid), a quantifiable physicochemical property that distinguishes it from the (S)-enantiomer and racemate . This parameter serves as a rapid identity confirmation and can be correlated with enantiomeric excess in QC workflows. A related (R)-piperazine acetic acid derivative has been reported with [α]D −85°, indicating that optical rotation values are both compound- and enantiomer-specific and can vary substantially based on substitution pattern [1].

Chiroptical properties Quality control Identity testing

Stereochemical Control in Levofloxacin Synthesis

The (R)-enantiomer of 2-(4-methylpiperazin-1-yl)-2-phenylacetic acid is a direct precursor to the (S)-configured oxazine ring in levofloxacin synthesis. The biological consequence of stereochemical error is quantified by the fact that (S)-levofloxacin exhibits 8–125 fold greater antibacterial potency than the (R)-enantiomer [1]. Patent literature explicitly describes the use of enantiopure intermediates for constructing the stereogenic center of levofloxacin via condensation with (S)-configured benzoxazine carboxylates, establishing a direct structure-activity relationship traceable to intermediate stereochemistry [2].

Fluoroquinolone antibiotics Chiral intermediate Process chemistry

Melting Point as a Purity and Polymorph Indicator

The (R)-enantiomer exhibits a defined melting range of 127–130 °C, which serves as a release specification and purity indicator . In contrast, the racemic form of piperazine acetic acid derivatives often displays different melting behavior due to racemic compound formation or conglomerate crystallization, with some racemic diphenyl-substituted N-methyl-piperazine derivatives showing eutectic points at approximately 60% ee [1]. This thermal divergence provides a simple, quantitative QC gate that would detect stereochemical contamination or incomplete resolution.

Thermal analysis Solid-state characterization QC release

Multi-Vendor Purity Benchmarking

Across multiple reputable chemical suppliers, the (R)-enantiomer is consistently offered at ≥95% purity (HPLC) with available certificates of analysis including NMR, HPLC, and GC data . The (S)-enantiomer is also commercially available at 95% purity from the same suppliers, establishing a baseline purity expectation of 95% for both enantiomers . This parity indicates that enantiopurity rather than gross chemical purity is the primary procurement discriminator; however, the (R)-isomer's specific application in levofloxacin manufacturing creates a functional differentiation absent for the (S)-isomer.

Vendor qualification Supply chain Analytical comparability

High-Value Application Scenarios for (R)-2-(4-Methylpiperazin-1-yl)-2-phenylacetic Acid


Levofloxacin and Fluoroquinolone API Manufacturing

The (R)-enantiomer is the stereochemically required building block for constructing the (S)-configured oxazine ring in levofloxacin, the active (S)-enantiomer of ofloxacin [1]. Process patents explicitly describe the use of enantiopure piperazine acetic acid intermediates in condensation steps that establish the chiral center of levofloxacin [2]. Procurement of the (R)-isomer with verified optical rotation (+23° in acetic acid) and melting point (127–130 °C) ensures stereochemical fidelity throughout the synthesis, eliminating the need for downstream chiral resolution and maximizing API yield and purity .

Chiral Piperazine Library Synthesis for Medicinal Chemistry

The carboxylic acid functionality of (R)-2-(4-methylpiperazin-1-yl)-2-phenylacetic acid enables facile amide bond formation and esterification, making it a valuable chiral scaffold for constructing piperazine-containing compound libraries. The defined (R)-stereochemistry allows medicinal chemists to explore stereospecific SAR (structure-activity relationship) in target classes such as GPCR ligands, kinase inhibitors, and CNS-penetrant molecules [1]. The availability of both enantiomers from commercial suppliers with comparable purity (95–97%) enables controlled enantiomer pair studies to probe stereochemical contributions to target engagement [2].

Chiral Derivatizing Agent for Analytical Method Development

The (R)-enantiomer can serve as a chiral derivatizing agent for the determination of enantiomeric purity of amino acids and other chiral amines via diastereomeric derivatization followed by RP-HPLC analysis [1]. The defined optical rotation (+23°) and high chemical purity (≥95%) ensure reliable, reproducible derivatization with minimal background interference. This application is particularly relevant for QC laboratories supporting chiral API manufacturing where fast, robust enantiopurity methods are required.

Process Development for Enantioselective Synthesis

The compound serves as a benchmark substrate for developing and validating chiral resolution methodologies. The patented process for separating piperazine derivative enantiomers using non-racemic chiral acids, which achieves high enantiomeric excess, can be evaluated and optimized using this compound as a model substrate [1]. The well-characterized physical properties (melting point, optical rotation) provide unambiguous endpoints for assessing resolution efficiency and process robustness [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.